1-(3,4-Dichlorophenyl)-N-methylmethanamine hydrochloride

説明

BenchChem offers high-quality 1-(3,4-Dichlorophenyl)-N-methylmethanamine hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(3,4-Dichlorophenyl)-N-methylmethanamine hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

特性

CAS番号 |

90389-19-8 |

|---|---|

分子式 |

C5H6Br2N2O2 |

分子量 |

285.92 g/mol |

IUPAC名 |

1,3-dibromo-5-methyl-1,3-diazinane-2,4-dione |

InChI |

InChI=1S/C5H6Br2N2O2/c1-3-2-8(6)5(11)9(7)4(3)10/h3H,2H2,1H3 |

InChIキー |

DPBNIEKFTIKTOA-UHFFFAOYSA-N |

SMILES |

CNCC1=CC(=C(C=C1)Cl)Cl.Cl |

正規SMILES |

CC1CN(C(=O)N(C1=O)Br)Br |

溶解性 |

not available |

製品の起源 |

United States |

1-(3,4-Dichlorophenyl)-N-methylmethanamine hydrochloride chemical properties

An In-depth Technical Guide to the Chemical Properties of 1-(3,4-Dichlorophenyl)-N-methylmethanamine Hydrochloride

This guide provides a comprehensive technical overview of the chemical properties of 1-(3,4-Dichlorophenyl)-N-methylmethanamine hydrochloride. Designed for researchers, scientists, and professionals in drug development, this document delves into the core physicochemical characteristics, analytical methodologies, and synthetic considerations for this compound. The structure of this guide is tailored to present the information logically, emphasizing the practical implications of each property in a scientific and research context.

Introduction and Structural Context

1-(3,4-Dichlorophenyl)-N-methylmethanamine is a substituted benzylamine derivative. As a hydrochloride salt, its stability and solubility are enhanced, making it suitable for a variety of laboratory applications. While it is a distinct chemical entity, it is structurally related to the core of more complex pharmaceutical compounds. For instance, the 3,4-dichlorophenyl moiety is a key pharmacophore in several active pharmaceutical ingredients (APIs), including the well-known selective serotonin reuptake inhibitor (SSRI), Sertraline.[1][2] Understanding the properties of this simpler analogue is therefore valuable for synthetic chemists and drug discovery scientists exploring structure-activity relationships (SAR) or developing novel synthetic routes.

This guide will provide a detailed examination of its chemical identity, physicochemical properties, analytical characterization protocols, synthetic pathways, and safety considerations, serving as a foundational resource for its application in research and development.

Chemical Identity and Molecular Structure

Correctly identifying a chemical compound is the bedrock of any scientific investigation. The following section details the fundamental identifiers for 1-(3,4-Dichlorophenyl)-N-methylmethanamine and its hydrochloride salt.

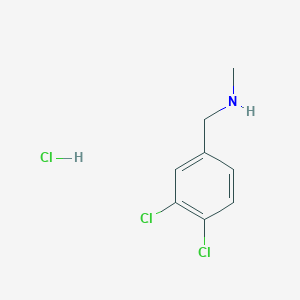

The core structure consists of a benzylamine core, where the benzene ring is substituted with two chlorine atoms at the 3 and 4 positions, and the nitrogen atom is N-methylated.

Caption: Chemical structure of 1-(3,4-Dichlorophenyl)-N-methylmethanamine Hydrochloride.

Table 1: Chemical Identifiers

| Property | Value | Source |

| IUPAC Name | (3,4-Dichlorophenyl)-N-methylmethanamine hydrochloride | [3] |

| CAS Number | 5635-67-6 (Free Base) | [3][4] |

| Molecular Formula | C₈H₉Cl₂N • HCl (Hydrochloride Salt) | [3] |

| Molecular Weight | 190.07 g/mol (Free Base) | [3] |

| 226.53 g/mol (Hydrochloride Salt) | [5] | |

| InChI Key | XOEHPEYVNJXYEN-UHFFFAOYSA-N (Free Base) | [3] |

Physicochemical Properties

The physicochemical properties of a compound dictate its behavior in various environments and are critical for designing experiments, developing formulations, and ensuring safe handling.

Table 2: Core Physicochemical Data

| Property | Value | Significance in R&D | Source |

| Physical Form | Liquid / Brown oil (Free Base) | Affects handling, weighing, and dissolution procedures. | [3][4] |

| Boiling Point | 242.8 °C at 760 mmHg (Free Base) | Important for purification by distillation and assessing thermal stability. | [3] |

| Solubility | Soluble in DMSO and ethanol. | Critical for preparing stock solutions for biological assays and analytical standards. | |

| Storage | 4°C, protect from light. Sealed refrigeration. | Essential for maintaining compound integrity and preventing degradation over time. | [3][4] |

| Flash Point | 100.7 ± 23.2 °C (Free Base) | A key safety parameter for assessing fire hazards during handling and storage. | [3] |

The hydrochloride salt form is typically a solid, which offers advantages in handling, weighing, and stability compared to the oily free base. The solubility in organic solvents like DMSO and ethanol is a key advantage for in vitro screening and analytical method development, allowing for the preparation of concentrated stock solutions.

Analytical Characterization

Robust analytical methods are necessary to confirm the identity, purity, and concentration of a chemical substance. High-Performance Liquid Chromatography (HPLC) is the gold standard for purity assessment, while various spectroscopic techniques provide structural confirmation.

Purity Determination by Reverse-Phase HPLC (RP-HPLC)

Rationale: RP-HPLC is a highly sensitive and reproducible technique for separating the main compound from potential impurities arising from synthesis or degradation. The choice of a C18 column is standard for moderately polar compounds like the analyte. A gradient elution is often preferred to ensure good resolution of both early and late-eluting impurities.

Sources

- 1. Sertraline Hydrochloride | C17H18Cl3N | CID 63009 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. accessdata.fda.gov [accessdata.fda.gov]

- 3. 1-(3,4-Dichlorophenyl)-N-methylmethanamine | 5635-67-6 [sigmaaldrich.com]

- 4. 1-(3,4-Dichlorophenyl)-N-methylmethanamine, CasNo.5635-67-6 Bide Pharmatech Ltd China (Mainland) [bidepharmatech.lookchem.com]

- 5. CAS#:39959-78-9 | 1-(2,3-Dichlorophenyl)-N-Methylmethanamine hydrochloride | Chemsrc [chemsrc.com]

Technical Whitepaper: 1-(3,4-Dichlorophenyl)-N-methylmethanamine Hydrochloride in Advanced Medicinal Chemistry

Executive Summary

1-(3,4-Dichlorophenyl)-N-methylmethanamine hydrochloride (CAS 90389-19-8) is a highly versatile secondary amine building block utilized extensively in the synthesis of complex active pharmaceutical ingredients (APIs). Characterized by its lipophilic 3,4-dichlorobenzyl moiety and a reactive N-methyl group, it serves as a critical intermediate in the development of quinazolinone derivatives, opiate receptor modulators, and other targeted therapeutics ([1]; [2]). This technical guide outlines the physicochemical profiling, mechanistic rationale, and validated synthetic protocols for incorporating this compound into drug discovery workflows.

Chemical Identity & Physicochemical Profiling

Handling the free base form of secondary benzylamines can be challenging due to their propensity for oxidation and their oily, viscous nature. Consequently, the hydrochloride salt (CAS 90389-19-8) is the preferred physical form for long-term storage, stability, and precise stoichiometric weighing in the laboratory ([3]).

Table 1: Physicochemical Properties and Identifiers

| Property | Value |

| IUPAC Name | 1-(3,4-Dichlorophenyl)-N-methylmethanamine hydrochloride |

| Common Synonyms | N-Methyl-3,4-dichlorobenzylamine HCl; (3,4-Dichlorobenzyl)methylamine HCl |

| CAS Number (HCl Salt) | 90389-19-8[3] |

| CAS Number (Free Base) | 5635-67-6[4] |

| Molecular Formula | C8H10Cl3N |

| Molecular Weight | 226.53 g/mol |

| Physical State | Solid / Crystalline Powder |

| Purity Standard | ≥ 95.0% (typically verified via HPLC/NMR) ([4]) |

Mechanistic Rationale in Drug Design

The strategic incorporation of the 1-(3,4-dichlorophenyl)-N-methylmethanamine motif into a pharmacophore is driven by specific pharmacokinetic and pharmacodynamic causality:

-

Metabolic Stability: The di-chloro substitution at the 3 and 4 positions of the phenyl ring effectively blocks para- and meta-hydroxylation by Cytochrome P450 (CYP450) enzymes in the liver, thereby extending the biological half-life of the resulting drug candidate.

-

Lipophilicity (LogP) Enhancement: The heavy halogen atoms significantly increase the lipophilicity of the molecule. This facilitates blood-brain barrier (BBB) penetration, which is an absolute prerequisite for central nervous system (CNS) targets such as mu and kappa opiate receptors ([2]).

-

Conformational Control: The N-methyl group introduces steric bulk that restricts the rotational freedom of the resulting amide or amine bond. This locks the molecule into a specific bioactive conformation that enhances target receptor affinity.

Physicochemical and pharmacological rationale for the 3,4-dichlorobenzyl motif.

Validated Synthetic Methodologies

The most common application of 1-(3,4-Dichlorophenyl)-N-methylmethanamine hydrochloride is in the formation of complex tertiary amides. The following protocol details an optimized amide coupling workflow, adapted from the synthesis of bicyclic quinazolinone derivatives ([1]).

Protocol: Amide Coupling via TBTU Activation

Causality of Reagents: TBTU (a uronium-based coupling agent) is selected for its fast kinetics and its ability to minimize racemization if chiral centers are present elsewhere in the substrate. N,N-Diisopropylethylamine (DIPEA) is utilized as a non-nucleophilic base; it serves a dual purpose by deprotonating the carboxylic acid for activation and neutralizing the HCl salt of the amine to release the reactive free base in situ.

Step-by-Step Methodology:

-

Preparation of the Active Ester: Dissolve the carboxylic acid intermediate (1.0 eq, e.g., 1.47 mmol) in anhydrous Dichloromethane (DCM) (20 mL) under an inert nitrogen atmosphere. Add TBTU (1.5 eq, 2.21 mmol) and DIPEA (3.0 eq, 4.41 mmol).

-

Self-Validation Checkpoint 1: The mixture should be stirred at room temperature for 15-30 minutes. The formation of the active ester is typically indicated by a color change or the complete dissolution of the starting materials into a homogenous solution.

-

-

In Situ Free-Basing and Coupling: Add 1-(3,4-Dichlorophenyl)-N-methylmethanamine hydrochloride (1.1 eq, 1.62 mmol) directly to the reaction mixture in one portion.

-

Causality: Adding the amine salt directly avoids a separate, yield-reducing free-basing and extraction step. The excess DIPEA immediately neutralizes the HCl, driving the nucleophilic attack of the secondary amine on the active ester.

-

-

Reaction Monitoring: Stir the reaction at room temperature for 2-4 hours.

-

Self-Validation Checkpoint 2: Monitor reaction progress via LC-MS. The reaction is deemed complete when the carboxylic acid peak (<5% remaining) is replaced by the product mass (M+H).

-

-

Aqueous Workup: Quench the reaction by adding saturated aqueous NaHCO3 (20 mL). Extract the aqueous layer with DCM (3 x 15 mL). Wash the combined organic layers with 1M HCl (to remove unreacted amine and DIPEA), followed by brine.

-

Purification: Dry the organic phase over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Purify the crude residue via flash column chromatography (Silica gel, EtOAc/Hexanes gradient) to isolate the pure tertiary amide.

Synthetic workflow for amide coupling using 1-(3,4-Dichlorophenyl)-N-methylmethanamine.

Analytical Characterization Standards

To ensure the integrity of the synthesized compounds, rigorous analytical validation is required. The structure of the 3,4-dichlorobenzyl motif provides built-in diagnostic markers:

-

LC-MS (Liquid Chromatography-Mass Spectrometry): Confirms the molecular weight. The characteristic isotopic pattern of the two chlorine atoms yields a distinct 9:6:1 ratio for the M : M+2 : M+4 peaks. This serves as a self-validating diagnostic tool to verify the successful incorporation of the di-chloro moiety.

-

1H NMR (Proton Nuclear Magnetic Resonance): The N-methyl group typically appears as a distinct singlet (or a pair of rotameric singlets in tertiary amides due to restricted rotation) around 2.8 - 3.2 ppm, while the benzylic CH2 protons appear around 4.4 - 4.8 ppm. The aromatic protons of the 3,4-dichlorophenyl ring present a characteristic splitting pattern (a doublet, a doublet of doublets, and a fine doublet) between 7.1 and 7.5 ppm ([2]).

References

- Hoffmann-La Roche Inc. (2018). Bicyclic quinazolinone derivatives (US Patent No. US20180029996A1). Google Patents.

- Synthelabo (1991). Substituted ethylamines, their preparation process, their use as medicine and their synthesising agents (US Patent No. US5017723A). Google Patents.

Sources

- 1. US20180029996A1 - Bicyclic quinazolinone derivatives - Google Patents [patents.google.com]

- 2. US5017723A - Substituted ethylamines, their preparation process, their use as medicine and their synthesising agents - Google Patents [patents.google.com]

- 3. 90389-19-8 | CAS DataBase [m.chemicalbook.com]

- 4. 5635-67-6 (3,4-Dichlorobenzyl)methylamine AKSci W7007 [aksci.com]

1-(3,4-Dichlorophenyl)-N-methylmethanamine hydrochloride mechanism of action

An In-Depth Technical Guide to the Mechanism of Action of 1-(3,4-Dichlorophenyl)-N-methylmethanamine hydrochloride (Sertraline)

Abstract

This technical guide provides a comprehensive examination of the molecular mechanism of action for 1-(3,4-Dichlorophenyl)-N-methylmethanamine hydrochloride, known clinically as sertraline. As a potent and selective serotonin reuptake inhibitor (SSRI), sertraline's primary therapeutic activity is derived from its high-affinity blockade of the serotonin transporter (SERT).[1][2] This action leads to an elevation of serotonin concentration in the synaptic cleft, thereby enhancing serotonergic neurotransmission.[3] Beyond this primary action, the full therapeutic effect of sertraline involves significant downstream neuroadaptive changes, most notably the desensitization of somatodendritic 5-HT1A autoreceptors, which ultimately normalizes serotonergic neuronal firing.[4][5] This document details the molecular interactions, binding kinetics, and crucial downstream signaling events. Furthermore, it provides validated, step-by-step experimental protocols for researchers to investigate and quantify these mechanisms in a laboratory setting.

Introduction

1-(3,4-Dichlorophenyl)-N-methylmethanamine hydrochloride, or sertraline, is a widely prescribed antidepressant agent for a range of psychiatric disorders, including major depressive disorder, obsessive-compulsive disorder (OCD), and anxiety disorders.[6] It belongs to the class of selective serotonin reuptake inhibitors (SSRIs), which have become a cornerstone of psychopharmacology due to their favorable efficacy and tolerability profile compared to older classes of antidepressants.[2] Understanding the precise molecular and cellular mechanisms of sertraline is critical for drug development professionals and researchers aiming to refine existing therapies and discover novel therapeutic agents. This guide eschews a conventional template to deliver a focused, in-depth analysis of sertraline's mechanism, from its primary molecular target to the consequential neuroadaptive changes that underpin its clinical efficacy.

Part I: Molecular and Synaptic Mechanism of Action

The Serotonergic Synapse and the Role of the Serotonin Transporter (SERT)

Serotonergic neurons originating in the raphe nuclei project throughout the central nervous system, where the neurotransmitter serotonin (5-hydroxytryptamine, 5-HT) is released into the synaptic cleft.[7] 5-HT plays a critical role in regulating mood, emotion, and cognition.[8] The action of synaptic 5-HT is terminated by its reabsorption into the presynaptic neuron via the Serotonin Transporter (SERT), a protein encoded by the SLC6A4 gene.[9] This reuptake process is vital for recycling the neurotransmitter and maintaining synaptic homeostasis.[8][10] The SERT protein cotransports serotonin with sodium (Na+) and chloride (Cl-) ions, utilizing the electrochemical gradient maintained by the Na+/K+-ATPase.[9][10]

Primary Molecular Target: High-Affinity Inhibition of SERT

The core mechanism of sertraline is its function as a potent and specific antagonist of the serotonin transporter.[11] By binding to SERT, sertraline allosterically inhibits the conformational changes necessary for serotonin translocation, effectively blocking its reuptake from the synaptic cleft.[3] This blockade leads to an acute increase in the concentration and dwell time of serotonin in the synapse, enhancing its ability to activate postsynaptic 5-HT receptors.[3][12] Sertraline's chemical structure, a naphthaleneamine derivative, facilitates this high-affinity interaction.[1]

Binding Affinity and Selectivity Profile

A defining characteristic of sertraline is its high selectivity for SERT over other monoamine transporters. This selectivity is fundamental to its favorable side-effect profile compared to less selective antidepressants. In vitro binding studies have quantified this selectivity, demonstrating that sertraline's affinity for the dopamine transporter (DAT) and the norepinephrine transporter (NET) is significantly lower than for SERT.[11][13] While sertraline possesses the highest affinity for DAT among commonly prescribed SSRIs, this interaction is considered weak and likely only becomes clinically relevant at supratherapeutic doses.[14][15] Furthermore, sertraline shows no significant affinity for adrenergic, cholinergic, histaminergic, or other serotonergic receptors, avoiding the side effects associated with binding to these sites.[13][16]

| Transporter | Sertraline Ki (nM) | Reference |

| Serotonin Transporter (SERT) | 0.29 | [14] |

| Dopamine Transporter (DAT) | 25 | [14] |

| Norepinephrine Transporter (NET) | 420 | [14] |

Part II: Neuroadaptive Changes and Downstream Effects

The acute increase in synaptic serotonin does not, by itself, account for the therapeutic effects of sertraline, which typically manifest after several weeks of continuous treatment.[17] This therapeutic lag is attributed to a cascade of downstream neuroadaptive changes that occur in response to sustained SERT inhibition.

The Role and Desensitization of 5-HT1A Autoreceptors

Serotonergic neurons are regulated by a negative feedback loop mediated by somatodendritic 5-HT1A autoreceptors located on the cell bodies of raphe neurons.[4] When stimulated by serotonin, these Gi-protein coupled receptors inhibit neuronal firing, thus reducing serotonin release.[17]

Initially, the sertraline-induced increase in serotonin enhances the activation of these autoreceptors, leading to a temporary decrease in neuronal firing and serotonin release, which may contribute to the initial worsening of symptoms in some patients. However, with chronic administration, the sustained high levels of serotonin lead to the desensitization and downregulation of these 5-HT1A autoreceptors.[5] This desensitization effectively "releases the brake" on the serotonergic system, allowing the neuron's firing rate to normalize and then increase, resulting in a robust and sustained enhancement of serotonergic neurotransmission throughout the brain.[5][18] This process is considered a critical step for the antidepressant and anxiolytic effects of SSRIs. Interestingly, studies suggest the molecular mechanism of 5-HT1A desensitization by sertraline may differ from that of other SSRIs like fluoxetine, as it does not appear to involve a change in the receptor's ability to activate G-proteins.[4]

Part III: Experimental Validation and Methodologies

Characterizing the mechanism of action of a compound like sertraline requires robust and reproducible experimental assays. The following protocols describe standard, self-validating methodologies for determining binding affinity and functional potency.

Protocol 1: Radioligand Binding Assay for SERT Affinity

-

Objective: To determine the binding affinity (Ki) of sertraline for the human serotonin transporter (hSERT).

-

Principle: This is a competitive binding assay where unlabeled sertraline competes with a constant concentration of a high-affinity radiolabeled SERT ligand (e.g., [3H]citalopram) for binding sites on membranes prepared from cells expressing hSERT. The amount of radioligand displaced is proportional to the affinity of the test compound.[19][20]

-

Methodology:

-

Membrane Preparation: Culture HEK293 cells stably transfected with the hSERT gene. Harvest cells, homogenize in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4), and centrifuge to pellet membranes. Wash and resuspend the membrane pellet in assay buffer. Determine protein concentration using a BCA or Bradford assay.[21]

-

Assay Setup: In a 96-well plate, add membrane preparation (typically 50-100 µg protein/well), a fixed concentration of [3H]citalopram (near its Kd value, e.g., 1 nM), and a range of concentrations of unlabeled sertraline (e.g., 10-11 to 10-5 M).

-

Nonspecific Binding: To a set of wells, add a high concentration of a non-radiolabeled SERT ligand (e.g., 10 µM fluoxetine) to determine nonspecific binding.

-

Incubation: Incubate the plate at room temperature for 60-90 minutes to reach equilibrium.

-

Harvesting: Rapidly filter the contents of each well through a glass fiber filter mat (e.g., GF/B) using a cell harvester. This separates the membrane-bound radioligand from the unbound. Wash the filters rapidly with ice-cold assay buffer to reduce nonspecific binding.

-

Quantification: Place the filter discs into scintillation vials, add scintillation cocktail, and count the radioactivity (in disintegrations per minute, DPM) using a liquid scintillation counter.

-

Data Analysis: Calculate specific binding by subtracting nonspecific DPM from total DPM. Plot the percentage of specific binding against the log concentration of sertraline. Fit the data to a one-site competition model using non-linear regression (e.g., in GraphPad Prism) to determine the IC50 value (the concentration of sertraline that inhibits 50% of specific radioligand binding). Convert the IC50 to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

-

Causality and Rationale: The use of a specific radioligand like [3H]citalopram ensures that binding is specific to SERT. Rapid filtration is crucial to prevent the dissociation of the ligand-receptor complex during washing. The Cheng-Prusoff correction is necessary to convert the operational IC50 value into a true measure of affinity (Ki) that is independent of the radioligand concentration used.

Protocol 2: In Vitro Serotonin Reuptake Inhibition Assay

-

Objective: To determine the functional potency (IC50) of sertraline in inhibiting serotonin reuptake.

-

Principle: This assay measures the ability of sertraline to block the uptake of radiolabeled serotonin ([3H]5-HT) into cells that endogenously or recombinantly express functional SERT.[22][23]

-

Methodology:

-

Cell Culture: Plate hSERT-expressing cells (e.g., HEK293-hSERT or JAR cells) in a 96-well plate and grow to confluence.[23]

-

Pre-incubation: Wash cells with Krebs-HEPES buffer (KHB). Pre-incubate the cells for 10-15 minutes at 37°C with various concentrations of sertraline or vehicle.

-

Initiate Uptake: Add a fixed concentration of [3H]5-HT (e.g., 10-20 nM) to each well to initiate the uptake reaction.

-

Nonspecific Uptake: A parallel set of wells should contain a known potent SERT inhibitor (e.g., 10 µM fluoxetine) to define nonspecific uptake and background.

-

Incubation: Incubate for a short, defined period within the linear range of uptake (e.g., 5-10 minutes) at 37°C. The timing is critical to measure the initial rate of transport.

-

Terminate Uptake: Rapidly terminate the reaction by aspirating the medium and washing the cells multiple times with ice-cold KHB. The cold temperature immediately stops the active transport process.

-

Cell Lysis & Quantification: Lyse the cells in each well (e.g., with 1% SDS). Transfer the lysate to scintillation vials, add scintillation cocktail, and quantify the amount of internalized [3H]5-HT via liquid scintillation counting.

-

Data Analysis: Calculate specific uptake by subtracting the nonspecific uptake counts from the total uptake counts. Plot the percent inhibition of specific uptake versus the log concentration of sertraline. Use non-linear regression to fit the data and determine the IC50 value.

-

-

Causality and Rationale: This assay provides a functional measure of potency, which is distinct from simple binding affinity. Conducting the assay at 37°C is essential as transport is an active, energy-dependent process. A short incubation time ensures the measurement of the initial uptake rate, which accurately reflects transporter function before substrate accumulation and potential feedback mechanisms interfere.

Protocol 3: In Vivo Microdialysis

-

Objective: To provide in vivo evidence of sertraline's effect on extracellular neurotransmitter levels in the brain of a live animal model (e.g., rat).

-

Principle: Microdialysis involves implanting a small, semi-permeable probe into a specific brain region (e.g., striatum or nucleus accumbens).[15] An isotonic solution is slowly perfused through the probe, allowing extracellular molecules, including neurotransmitters, to diffuse across the membrane and be collected for analysis.[24]

-

Methodology Overview:

-

Surgery: Anesthetize the animal and stereotaxically implant a guide cannula targeted to the brain region of interest. Allow the animal to recover for several days.

-

Probe Insertion: On the day of the experiment, insert the microdialysis probe through the guide cannula in the awake, freely moving animal.

-

Perfusion and Baseline: Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a low, constant flow rate (e.g., 1-2 µL/min). Collect dialysate samples at regular intervals (e.g., every 20 minutes) to establish a stable baseline of extracellular serotonin levels.

-

Drug Administration: Administer sertraline systemically (e.g., via intraperitoneal injection).

-

Post-Drug Collection: Continue to collect dialysate samples for several hours to monitor the change in neurotransmitter concentrations over time.

-

Analysis: Quantify the concentration of serotonin (and other monoamines like dopamine) in the dialysate samples using a highly sensitive analytical technique, typically high-performance liquid chromatography with electrochemical detection (HPLC-ED).[15]

-

-

Causality and Rationale: This technique offers unparalleled insight into the real-time neurochemical effects of a drug within a living, functioning brain. It provides direct validation that systemic administration of sertraline leads to the expected increase in extracellular serotonin levels in behaviorally relevant brain regions, confirming that the drug crosses the blood-brain barrier and engages its target in a physiologically meaningful way.[15]

Conclusion

The mechanism of action of 1-(3,4-Dichlorophenyl)-N-methylmethanamine hydrochloride is a multi-stage process initiated by its highly potent and selective inhibition of the serotonin transporter. This primary action disrupts synaptic homeostasis, leading to an accumulation of extracellular serotonin. However, the full therapeutic benefit is realized through subsequent, long-term neuroadaptive processes, primarily the desensitization of inhibitory 5-HT1A autoreceptors. This complex interplay of acute synaptic effects and chronic cellular adaptations culminates in a sustained enhancement of serotonergic neurotransmission, which underlies its efficacy in treating depression and other psychiatric disorders. The experimental protocols detailed herein provide a robust framework for researchers to further dissect these intricate mechanisms.

References

-

Sertraline: Uses & Dosage | MIMS Philippines. (Source: MIMS Philippines, URL: [Link])

-

Sertraline 50mg film-coated Tablets - Summary of Product Characteristics (SmPC). (Source: emc, URL: [Link])

-

Sertraline Pathway, Pharmacokinetics. (Source: ClinPGx, URL: [Link])

-

PharmGKB summary: sertraline pathway, pharmacokinetics. (Source: PMC, URL: [Link])

-

Sertraline - Wikipedia. (Source: Wikipedia, URL: [Link])

-

SERTRALINE Product Monograph. (Source: JAMP Pharma Corporation, URL: [Link])

-

Sertraline | C17H17Cl2N | CID 68617. (Source: PubChem - NIH, URL: [Link])

-

What is the mechanism of Sertraline Hydrochloride? (Source: Patsnap Synapse, URL: [Link])

-

Serotonin-1A receptor function in the dorsal raphe nucleus following chronic administration of the selective serotonin reuptake inhibitor sertraline. (Source: PubMed, URL: [Link])

-

Serotonin transporter. (Source: FlyBase, URL: [Link])

-

PRODUCT MONOGRAPH Pr SERTRALINE. (Source: PDF, URL: [Link])

-

Serotonin transporter - Wikipedia. (Source: Wikipedia, URL: [Link])

-

Sertraline. A review of its pharmacodynamic and pharmacokinetic properties, and therapeutic potential in depression and obsessive-compulsive disorder. (Source: PubMed, URL: [Link])

-

Serotonin Transportation. (Source: HHMI's BioInteractive, URL: [Link])

-

Function, expression, and characterization of the serotonin transporter in the native human intestine. (Source: American Journal of Physiology-Gastrointestinal and Liver Physiology, URL: [Link])

-

How Zoloft works: Mechanism of action explained. (Source: Medical News Today, URL: [Link])

-

Mechanism of Action of the Serotonin Transporter. (Source: CUNY, URL: [Link])

-

ZOLOFT (sertraline hydrochloride) - Therapeutic Goods Administration (TGA). (Source: TGA, URL: [Link])

-

5-HT1A Receptor Function in Major Depressive Disorder. (Source: PMC, URL: [Link])

-

Full article: Antidepressant drug sertraline modulates AMPK-MTOR signaling-mediated autophagy via targeting mitochondrial VDAC1 protein. (Source: Taylor & Francis Online, URL: [Link])

-

SERT Biochemical Binding Assay Service. (Source: Reaction Biology, URL: [Link])

-

Sertraline, an Antidepressant, Induces Apoptosis in Hepatic Cells Through the Mitogen-Activated Protein Kinase Pathway. (Source: Oxford Academic, URL: [Link])

-

Rethinking 5-HT1A Receptors: Emerging Modes of Inhibitory Feedback of Relevance to Emotion-Related Behavior. (Source: ACS Chemical Neuroscience, URL: [Link])

-

Serotonin–dopamine reuptake inhibitor - Wikipedia. (Source: Wikipedia, URL: [Link])

-

Classical Radioligand Uptake and Binding Methods in Transporter Research: An Emphasis on the Monoamine Neurotransmitter Transporters. (Source: Springer Nature Experiments, URL: [Link])

-

Sertraline inhibits mTOR signaling by acting downstream of TSC2 and... (Source: ResearchGate, URL: [Link])

-

Antidepressant drug sertraline modulates AMPK-MTOR signaling-mediated autophagy via targeting mitochondrial VDAC1 protein. (Source: Taylor & Francis Online, URL: [Link])

-

Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters. (Source: PMC, URL: [Link])

-

Development of serotonin transporter reuptake inhibition assays using JAR cells. (Source: PMC, URL: [Link])

-

Sertraline increases extracellular levels not only of serotonin, but also of dopamine in the nucleus accumbens and striatum of rats. (Source: ResearchGate, URL: [Link])

-

Effects of selective serotonin reuptake inhibitors on endocrine system (Review). (Source: Spandidos Publications, URL: [Link])

-

(PDF) Sertraline, an Antidepressant, Induces Apoptosis in Hepatic Cells Through the Mitogen-Activated Protein Kinase Pathway. (Source: ResearchGate, URL: [Link])

-

5-HT1A receptor - Wikipedia. (Source: Wikipedia, URL: [Link])

-

Analysis of SERT expression/binding sites by radioligand saturation... (Source: ResearchGate, URL: [Link])

-

Neuroadaptations of the 5-HT System Induced by Antidepressant Treatments: Old and New Strategies. (Source: Herald Scholarly Open Access, URL: [Link])

-

Artificial Brain Extracellular Fluid in Radioligand Binding Assays: Effects on Affinities of Ligands at Serotonin 5-HT7 Receptor. (Source: bioRxiv, URL: [Link])

-

Whole-Brain Longitudinal Profiling of Serotonergic Reuptake Inhibition. (Source: bioRxiv, URL: [Link])

-

Exploring the Effects of Serotonin and Selective Serotonin Reuptake Inhibitors on the Neurological, Behavioral, and Cardiovascular. (Source: ScholarWorks @ UTRGV, URL: [Link])

-

Techniques for Measurement of Serotonin: Implications in Neuropsychiatric Disorders and Advances in Absolute Value Recording Methods. (Source: PMC, URL: [Link])

Sources

- 1. mims.com [mims.com]

- 2. Sertraline. A review of its pharmacodynamic and pharmacokinetic properties, and therapeutic potential in depression and obsessive-compulsive disorder - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. What is the mechanism of Sertraline Hydrochloride? [synapse.patsnap.com]

- 4. Serotonin-1A receptor function in the dorsal raphe nucleus following chronic administration of the selective serotonin reuptake inhibitor sertraline - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 5-HT1A Receptor Function in Major Depressive Disorder - PMC [pmc.ncbi.nlm.nih.gov]

- 6. PharmGKB summary: sertraline pathway, pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]

- 7. sdbonline.org [sdbonline.org]

- 8. hhmi.org [hhmi.org]

- 9. Serotonin transporter - Wikipedia [en.wikipedia.org]

- 10. Mechanism of Action of the Serotonin Transporter [web.williams.edu]

- 11. medicines.org.uk [medicines.org.uk]

- 12. How Zoloft works: Mechanism of action explained [medicalnewstoday.com]

- 13. pdf.hres.ca [pdf.hres.ca]

- 14. Serotonin–dopamine reuptake inhibitor - Wikipedia [en.wikipedia.org]

- 15. researchgate.net [researchgate.net]

- 16. tga.gov.au [tga.gov.au]

- 17. 5-HT1A receptor - Wikipedia [en.wikipedia.org]

- 18. heraldopenaccess.us [heraldopenaccess.us]

- 19. Classical Radioligand Uptake and Binding Methods in Transporter Research: An Emphasis on the Monoamine Neurotransmitter Transporters | Springer Nature Experiments [experiments.springernature.com]

- 20. researchgate.net [researchgate.net]

- 21. biorxiv.org [biorxiv.org]

- 22. Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Development of serotonin transporter reuptake inhibition assays using JAR cells - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Techniques for Measurement of Serotonin: Implications in Neuropsychiatric Disorders and Advances in Absolute Value Recording Methods - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Pharmacological Profile of Sertraline Hydrochloride

A Senior Application Scientist's Synthesis and Field-Proven Insights for Researchers and Drug Development Professionals

Editor's Note: The compound name provided, 1-(3,4-Dichlorophenyl)-N-methylmethanamine hydrochloride, refers to a molecule with limited publicly available pharmacological data. However, its core structural motifs—a 3,4-dichlorophenyl group and an N-methylamine moiety—are key features of the widely studied and clinically significant antidepressant, Sertraline Hydrochloride. Given the request for an in-depth technical guide, this document will focus on the comprehensive pharmacological profile of Sertraline, a naphthalenamine derivative chemically identified as (1S,4S)-4-(3,4-Dichlorophenyl)-N-methyl-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride[1][2]. It is presumed that the user's interest lies in this well-characterized agent.

Executive Summary: A Selective Serotonin Reuptake Inhibitor (SSRI) with a Distinct Profile

Sertraline is a potent and selective inhibitor of the serotonin transporter (SERT), belonging to the SSRI class of antidepressants[3][4]. Its primary mechanism of action is the blockade of presynaptic serotonin reuptake, which enhances serotonergic neurotransmission in the central nervous system (CNS)[5][6][7]. This action is believed to be the foundation of its therapeutic efficacy in treating major depressive disorder, obsessive-compulsive disorder, panic disorder, and other anxiety-related conditions[3][8]. Unlike older tricyclic antidepressants, sertraline exhibits minimal affinity for muscarinic, histaminergic, or adrenergic receptors, contributing to a more favorable side-effect profile, particularly regarding anticholinergic and cardiovascular effects[6][9][10]. It is extensively metabolized in the liver, with its major metabolite, desmethylsertraline, being significantly less active[1][11]. This guide provides a comprehensive overview of its pharmacodynamic and pharmacokinetic properties, toxicological profile, and the experimental methodologies crucial for its characterization.

Pharmacodynamics: The Molecular Basis of Action

The therapeutic effects of sertraline are intrinsically linked to its high-affinity, selective inhibition of the serotonin transporter (SERT).

Primary Mechanism of Action: SERT Inhibition

Sertraline's principal pharmacological action is the potent and selective inhibition of serotonin (5-HT) reuptake into the presynaptic neuron[2][12]. By binding to SERT, sertraline blocks the transporter's function, leading to an increased concentration and prolonged availability of serotonin in the synaptic cleft[7]. This enhancement of serotonergic signaling is the cornerstone of its antidepressant and anxiolytic effects[5]. In vitro studies confirm that sertraline has only very weak effects on norepinephrine and dopamine neuronal reuptake, underscoring its selectivity[2][12][13].

Caption: Mechanism of Action of Sertraline at the Synapse.

Receptor Binding Profile & Selectivity

A key aspect of sertraline's favorable tolerability is its low affinity for a wide range of other neurotransmitter receptors. Receptor binding studies have demonstrated that sertraline has no significant affinity for adrenergic (alpha1, alpha2, beta), cholinergic (muscarinic), GABA, dopaminergic, histaminergic, or other serotonergic (5-HT1A, 5-HT1B, 5-HT2) binding sites[2][9][10]. This selectivity explains the minimal anticholinergic, sedative, and cardiovascular side effects compared to less selective antidepressants like tricyclics[6].

Downstream Neuroadaptive Changes

Chronic administration of sertraline, like other effective antidepressants, is associated with neuroadaptive changes. This includes the downregulation of brain norepinephrine receptors and serotonin autoreceptors over time[9][10]. These long-term adaptations are thought to be crucial for the full manifestation of its therapeutic benefits, which often take several weeks to emerge.

Pharmacokinetics: The Journey Through the Body

The clinical utility of sertraline is supported by its predictable pharmacokinetic profile, which allows for convenient once-daily dosing.

Absorption, Distribution, Metabolism, and Excretion (ADME)

| Parameter | Value / Description | Source(s) |

| Absorption | Slowly absorbed following oral administration. Peak plasma concentrations (Cmax) occur 4.5 to 8.4 hours post-dose. | [9][13][14] |

| Bioavailability | Food slightly increases bioavailability, with Cmax increased by about 25%. | [13][14] |

| Distribution | Widely distributed throughout tissues (Volume of Distribution > 20 L/kg). Approximately 98% bound to plasma proteins. | [9][13] |

| Metabolism | Undergoes extensive first-pass hepatic metabolism, primarily N-demethylation by CYP2B6 to its main metabolite, desmethylsertraline. | [1][8][11] |

| Metabolite Activity | The primary metabolite, N-desmethylsertraline, is substantially (about 50-fold) weaker as a serotonin reuptake inhibitor and is considered pharmacologically negligible in vivo. | [1][11][13] |

| Elimination Half-Life | Sertraline: ~26 hours (range 22-36 hours). Desmethylsertraline: 62 to 104 hours. | [8][9][13] |

| Excretion | Metabolites are excreted in feces and urine in roughly equal amounts. Unchanged drug excretion in urine is a minor pathway (<0.2%). | [1][9][13] |

Special Populations

-

Hepatic Impairment: Sertraline is extensively metabolized by the liver. In patients with mild, stable cirrhosis, the elimination half-life is prolonged, and exposure (AUC) is approximately threefold greater. Therefore, a lower or less frequent dose should be considered in patients with hepatic disease[9][10][11].

-

Renal Impairment: Since renal clearance of unchanged sertraline is a minor elimination pathway, dosing adjustments are generally not required based on the degree of renal impairment[2][9][10].

Preclinical Toxicology Profile

The safety of sertraline has been established through extensive preclinical toxicological evaluation.

-

Acute Toxicity: Overdose in humans is relatively safe compared to older antidepressants, though it can cause symptoms like nausea, vomiting, tremor, and lethargy[15][16]. In severe cases or when combined with other serotonergic agents, it can lead to serotonin syndrome, a potentially life-threatening condition[1][15].

-

Target Organs: In preclinical studies involving mice, rats, and dogs, the liver was identified as a target organ. Findings were consistent with hepatic enzyme induction, including hepatomegaly and hepatocellular hypertrophy, but were not considered indicative of human risk at therapeutic doses[17].

-

Genotoxicity & Carcinogenicity: Sertraline was not found to be genotoxic in an extensive battery of tests[17]. In an in vitro study on human lymphocytes, sertraline did not induce micronucleus formation but did show potential cytotoxic effects at high concentrations via oxidative stress[18]. Carcinogenicity studies in rats were negative[17].

Methodologies for Pharmacological Characterization

The comprehensive profiling of a compound like sertraline involves a hierarchical series of in vitro and in vivo assays. The causality behind this workflow is to first establish molecular mechanism and potency before evaluating physiological effects and safety in a whole organism.

Caption: Preclinical Experimental Workflow for an SSRI Candidate.

Protocol: Radioligand Binding Assay for SERT Affinity

This protocol provides a foundational method for determining the binding affinity (Ki) of a test compound for the serotonin transporter.

-

Preparation of Synaptosomes: Homogenize brain tissue (e.g., rat striatum) in ice-cold sucrose buffer. Centrifuge the homogenate at low speed to remove nuclei and debris. Pellet the synaptosomes from the supernatant by high-speed centrifugation. Resuspend the pellet in an appropriate assay buffer.

-

Binding Reaction: In a 96-well plate, combine the synaptosomal preparation, a radioligand specific for SERT (e.g., [³H]-citalopram), and varying concentrations of the test compound (sertraline).

-

Incubation: Incubate the plates at a defined temperature (e.g., room temperature) for a sufficient time to reach binding equilibrium (e.g., 60 minutes).

-

Separation: Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the bound radioligand from the free radioligand.

-

Quantification: Wash the filters rapidly with ice-cold buffer to reduce non-specific binding. Place the filters in scintillation vials with scintillation fluid and quantify the radioactivity using a liquid scintillation counter.

-

Data Analysis: Determine non-specific binding using a high concentration of a known SERT inhibitor (e.g., fluoxetine). Calculate specific binding by subtracting non-specific from total binding. Plot the percentage of specific binding against the log concentration of the test compound to determine the IC50 (concentration that inhibits 50% of specific binding). Convert the IC50 to a Ki value using the Cheng-Prusoff equation.

Protocol: Forced Swim Test (FST) in Rodents

The FST is a widely used behavioral model to screen for antidepressant efficacy. The underlying principle is that antidepressants reduce the duration of immobility in rodents, interpreted as a reduction in behavioral despair[19].

-

Apparatus: A transparent cylinder (e.g., 40 cm high, 20 cm diameter) is filled with water (23-25°C) to a depth where the animal cannot touch the bottom or escape.

-

Acclimation (Pre-test): On day 1, place each mouse or rat in the cylinder for a 15-minute session. This is done to induce a stable level of immobility for the test session[19]. Remove and dry the animals before returning them to their home cages.

-

Drug Administration: Administer the test compound (sertraline), a vehicle control, or a positive control (e.g., imipramine) at specified times before the test session (e.g., 30, 60, and 120 minutes prior).

-

Test Session: On day 2 (24 hours after the pre-test), place the animals back into the water for a 5-6 minute session[19].

-

Behavioral Scoring: Record the session with a video camera. An observer, blind to the treatment groups, scores the duration of immobility during the final 4 minutes of the test. Immobility is defined as the cessation of struggling and remaining floating motionless, making only small movements necessary to keep the head above water.

-

Data Analysis: Compare the mean duration of immobility between the drug-treated groups and the vehicle control group using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests). A significant decrease in immobility time is indicative of potential antidepressant activity[19][20].

Conclusion and Future Directions

Sertraline hydrochloride's pharmacological profile is well-defined, characterized by its potent and selective inhibition of serotonin reuptake. This specificity, combined with a lack of affinity for other major neurotransmitter receptors, underpins its clinical efficacy and favorable tolerability profile[6][13]. Its predictable pharmacokinetics allow for simple, once-daily dosing. While its primary mechanism is well-understood, ongoing research continues to explore its effects on neuroplasticity, its potential in other therapeutic areas, and the pharmacogenomic factors that influence individual patient responses. The experimental workflows detailed herein represent the standard, validated methodologies that form the bedrock of modern psychopharmacological drug discovery and development.

References

- Sertraline : Drugs - Ovid.

- DeVane, C. L. (1999). Clinical pharmacokinetics of sertraline. PubMed.

- Sertraline 50mg tablets - Summary of Product Characteristics (SmPC). (emc).

- Sertraline. Wikipedia.

- Thorn, C. F., et al. (2017).

- SERTRALINE Product Inform

- Sertraline P

- ZOLOFT (sertraline hydrochloride) Label.

- What you should know about sertraline (Zoloft®). Poison Control.

- Murdoch, D., & McTavish, D. (1992). Sertraline. A review of its pharmacodynamic and pharmacokinetic properties, and therapeutic potential in depression and obsessive-compulsive disorder. PubMed.

- Preclinical Toxicological Evaluation of Sertraline Hydrochloride. Taylor & Francis.

- Sertraline (PIM 177). INCHEM.

- Myers, L. B., et al. (1995). Sertraline overdose. PubMed.

- PRODUCT MONOGRAPH Pr SERTRALINE. Sanis Health Inc.

- Nam, H., et al. (2024).

- Ullah, I., et al. (2023). Animal models for antidepressant activity assay on natural and conventional agents: A review of preclinical testing. Journal of Herbmed Pharmacology.

- ZOLOFT (sertraline hydrochloride) Product Information.

- Amini Khodashahri, F., et al. (2022). In vitro Cytotoxic Effects of Sertraline on Normal Cells. International Journal of BioLife Sciences (IJBLS).

- McNaughton, C., & Valenti, T. (2004). Acute and chronic toxicity of five selective serotonin reuptake inhibitors in Ceriodaphnia dubia.

- Parvin, A., et al. (2018). Systematic Review on Antidepressant Models. International Journal of Pharmaceutical Sciences Review and Research.

- Geyikoglu, F., et al. (2013).

- Gassen, N. C., & Rein, T. (2018).

- Shin, K. H. (2000). Animal Models of Depression and Screening of Antidepressants. KoreaMed.

- Gandra, R. F., et al. (2023). Sertraline has in vitro activity against both mature and forming biofilms of different Candida species. Microbiology Society.

- Singh, H. K., & Saadabadi, A. (2023). Sertraline.

- DeVane, C. L. (2016). Clinical Pharmacokinetics of Sertraline.

- Weill, A., et al. (2022). Complex Effects of Sertraline and Citalopram on In Vitro Murine Breast Cancer Proliferation and on In Vivo Progression and Anxiety Level. MDPI.

- Therapeutic Repurposing of Sertraline: Evidence for Its Antifungal Activity from In Vitro, In Vivo, and Clinical Studies. (2025). MDPI.

Sources

- 1. Sertraline - Wikipedia [en.wikipedia.org]

- 2. tga.gov.au [tga.gov.au]

- 3. Sertraline - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. ClinPGx [clinpgx.org]

- 6. Sertraline. A review of its pharmacodynamic and pharmacokinetic properties, and therapeutic potential in depression and obsessive-compulsive disorder - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Sertraline (PIM 177) [inchem.org]

- 8. Clinical pharmacokinetics of sertraline - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. medicines.org.uk [medicines.org.uk]

- 10. pdf.hres.ca [pdf.hres.ca]

- 11. pdf.hres.ca [pdf.hres.ca]

- 12. accessdata.fda.gov [accessdata.fda.gov]

- 13. ovid.com [ovid.com]

- 14. PharmGKB summary: sertraline pathway, pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]

- 15. poison.org [poison.org]

- 16. Sertraline overdose - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. tandfonline.com [tandfonline.com]

- 18. In vitro cytogenotoxic evaluation of sertraline - PMC [pmc.ncbi.nlm.nih.gov]

- 19. globalresearchonline.net [globalresearchonline.net]

- 20. Animal models for antidepressant activity assay on natural and conventional agents: A review of preclinical testing [herbmedpharmacol.com]

A Comprehensive Technical Guide on 1-(3,4-Dichlorophenyl)-N-methylmethanamine Hydrochloride: Molecular Structure, Synthesis, and Applications

Executive Introduction

In the realm of central nervous system (CNS) drug discovery and organic synthesis, the architecture of a small molecule dictates its pharmacokinetic fate and pharmacodynamic efficacy. 1-(3,4-Dichlorophenyl)-N-methylmethanamine hydrochloride —commonly referred to as 3,4-dichloro-N-methylbenzylamine hydrochloride—is a highly privileged synthetic intermediate and pharmacophore building block.

As a Senior Application Scientist, I frequently leverage this compound's structural motifs when designing libraries targeting monoamine transporters (DAT, SERT, NET). The strategic placement of the 3,4-dichloro moiety on the phenyl ring, coupled with a secondary amine, provides an optimal balance of lipophilicity, metabolic stability, and target-specific ionic anchoring.

Physicochemical & Structural Profiling

Understanding the baseline physicochemical properties of this compound is critical for predicting its behavior in both synthetic workflows and biological assays. The hydrochloride salt is the preferred form for long-term storage due to its enhanced stability and resistance to atmospheric oxidation compared to the free base 1.

Quantitative Data Summary

| Property | Value |

| Chemical Name | 1-(3,4-Dichlorophenyl)-N-methylmethanamine hydrochloride |

| Molecular Formula | C8H10Cl3N (C8H9Cl2N · HCl) |

| Molecular Weight | 226.53 g/mol |

| CAS Registry Number (HCl Salt) | 90389-19-8 1 |

| CAS Registry Number (Free Base) | 5635-67-6 |

| Boiling Point (Free Base) | 242.8 °C at 760 mmHg 2 |

| Density (Free Base) | ~1.226 g/cm³ [[3]]() |

| Appearance | White to off-white crystalline powder |

Mechanistic Insights: The 3,4-Dichloro Pharmacophore

The structural logic behind utilizing the 1-(3,4-Dichlorophenyl)-N-methylmethanamine scaffold in drug discovery is deeply rooted in physical organic chemistry:

-

Metabolic Shielding: The highly electronegative chlorine atoms at the 3 and 4 positions deactivate the aromatic ring toward electrophilic attack by cytochrome P450 enzymes. This causality directly translates to an extended biological half-life for drugs incorporating this moiety.

-

Halogen Bonding & Lipophilicity: The bulky, lipophilic nature of the dichloro-substitution drives the molecule into deep hydrophobic pockets of target proteins. Furthermore, the polarizability of the chlorine atoms allows for highly directional "halogen bonding" with Lewis bases (such as backbone carbonyl oxygens) in the receptor site.

-

Ionic Anchoring: The secondary amine (pKa ~9.5) remains protonated at physiological pH, allowing it to form a critical salt bridge with conserved aspartate residues within monoamine transporter binding sites.

Pharmacophore mapping of the compound to monoamine transporter binding sites.

Synthetic Pathways & Experimental Protocols

Field-proven insights dictate that direct alkylation of methylamine with 3,4-dichlorobenzyl chloride is suboptimal. The thermodynamic drive toward over-alkylation inevitably yields a complex, difficult-to-separate mixture of secondary and tertiary amines.

Therefore, chemoselective reductive amination of 3,4-dichlorobenzaldehyde stands as the gold standard. By employing sodium triacetoxyborohydride (NaBH(OAc)3), we establish a highly controlled environment: this mild reducing agent selectively targets the protonated iminium species while leaving the unreacted aldehyde intact.

Protocol 1: Chemoselective Reductive Amination

Causality Focus: Temperature control and reagent selection prevent over-reduction and side-product formation.

-

Imine Formation: Dissolve 1.0 equivalent of 3,4-dichlorobenzaldehyde in anhydrous dichloromethane (DCM). Add 1.2 equivalents of methylamine (33% solution in absolute ethanol). Stir at room temperature for 2 hours under an inert argon atmosphere.

-

Chemoselective Reduction: Cool the reaction vessel to 0 °C using an ice bath. Causality: Cooling suppresses the exothermic degradation of the reducing agent. Portion-wise, add 1.5 equivalents of NaBH(OAc)3. Allow the mixture to slowly warm to room temperature and stir for 12 hours.

-

Quenching & Extraction: Quench the reaction by slowly adding saturated aqueous NaHCO3. Causality: This neutralizes the acetic acid byproduct and safely decomposes any unreacted hydride. Extract the aqueous layer three times with DCM.

-

Purification: Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure to yield the crude free base (CAS 5635-67-6) .

Protocol 2: Hydrochloride Salt Formation (Self-Validating System)

This protocol acts as an intrinsic purification mechanism. The physical act of precipitation serves as a definitive visual confirmation of target acquisition.

-

Solvation: Dissolve the crude free base in anhydrous diethyl ether.

-

Acidification: While stirring vigorously at 0 °C, slowly introduce a stoichiometric amount of HCl in dioxane (4M).

-

Self-Validation (Precipitation): The hydrochloride salt will immediately precipitate as a stark white crystalline solid. Validation Logic: Because non-basic impurities and unreacted aldehydes remain entirely soluble in the non-polar ether phase, the precipitation itself guarantees a high degree of purity.

-

Isolation: Filter the precipitate under vacuum, wash with cold anhydrous ether, and dry in a vacuum desiccator over P2O5 to constant weight to yield the final product (CAS 90389-19-8) 1.

Workflow for the synthesis of 1-(3,4-Dichlorophenyl)-N-methylmethanamine hydrochloride.

Conclusion

1-(3,4-Dichlorophenyl)-N-methylmethanamine hydrochloride is far more than a simple organic intermediate; it is a masterfully balanced pharmacophore. By understanding the causality behind its structural interactions—specifically halogen bonding and ionic anchoring—and employing self-validating synthetic protocols like chemoselective reductive amination, researchers can reliably leverage this compound to construct advanced, metabolically stable therapeutics.

Sources

1-(3,4-Dichlorophenyl)-N-methylmethanamine Hydrochloride: A Privileged Scaffold for CNS Target Discovery

Executive Summary

In fragment-based drug discovery (FBDD) and rational drug design, identifying low-molecular-weight building blocks with high ligand efficiency is critical. 1-(3,4-Dichlorophenyl)-N-methylmethanamine hydrochloride (CAS: 90389-19-8), also known as 3,4-dichloro-N-methylbenzylamine hydrochloride, represents a highly privileged pharmacophore. While not a standalone active pharmaceutical ingredient (API), its structural motifs—a lipophilic, electron-withdrawing 3,4-dichlorophenyl ring coupled with a basic N-methylamine—make it a potent precursor and fragment for targeting central nervous system (CNS) proteins.

This technical guide dissects the mechanistic rationale for evaluating this compound against its two primary potential therapeutic targets: Monoamine Transporters (MATs) and Monoamine Oxidase B (MAO-B) . Furthermore, it provides field-proven, self-validating experimental workflows to quantify its polypharmacological profile.

Structural Rationale & Pharmacophore Mapping

The utility of 1-(3,4-Dichlorophenyl)-N-methylmethanamine stems from its precise physicochemical properties, which satisfy the classical binding requirements of several aminergic CNS targets.

-

The 3,4-Dichlorophenyl Moiety: The dual chlorine substitution at the meta and para positions significantly enhances the lipophilicity (LogP) of the aromatic ring. In target binding sites, this moiety acts as a hydrophobic anchor, engaging in robust π−π stacking and halogen bonding within deep hydrophobic pockets (e.g., the S1 pocket of SERT) [1].

-

The N-Methylamine Group: With a pKa of approximately 9.5, the secondary amine is predominantly protonated at physiological pH (7.4). This cationic center is strictly required for forming critical salt bridges with conserved aspartate residues in aminergic targets [1]. The N-methyl substitution, as opposed to a primary amine, provides optimal steric bulk to prevent rapid enzymatic degradation while maintaining high target affinity.

Caption: Pharmacophore mapping of the compound interacting with the SERT central binding site.

Potential Therapeutic Target I: Monoamine Transporters (SERT, DAT, NET)

Mechanistic Causality

Monoamine transporters (MATs) belong to the SLC6 family of Na+/Cl--dependent symporters. The central substrate-binding site of these transporters is highly conserved. Structural biology studies using substituted benzylamines and related triple reuptake inhibitors (TRIs) reveal that the protonated N-methylamine forms a critical salt bridge with Asp98 in the human Serotonin Transporter (hSERT) and Asp79 in the Dopamine Transporter (hDAT) [1]. Simultaneously, the 3,4-dichlorophenyl group occupies the hydrophobic S1 sub-pocket, bordered by Ile172 and Tyr176. The addition of the chlorine atoms displaces ordered water molecules, resulting in a significant entropic gain that drives high-affinity competitive inhibition.

Experimental Protocol: Radioligand Binding Assay (Self-Validating System)

To validate the affinity of 1-(3,4-Dichlorophenyl)-N-methylmethanamine for SERT, a competitive radioligand binding assay must be employed. This protocol is designed as a self-validating system: it utilizes a known high-affinity radioligand ( [3H] -Citalopram) and defines non-specific binding (NSB) using a saturating concentration of an unlabeled reference inhibitor, ensuring that only target-specific interactions are quantified.

Step-by-Step Methodology:

-

Membrane Preparation: Harvest HEK293 cells stably expressing hSERT. Homogenize in ice-cold assay buffer (50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4). Centrifuge at 40,000 × g for 30 mins at 4°C. Resuspend the pellet to a final concentration of 50 µg protein/mL. Causality: The specific ionic composition (NaCl/KCl) is required to maintain the transporter in an active, outward-facing conformation.

-

Assay Assembly: In a 96-well plate, combine:

-

50 µL of test compound (serial dilutions from 10−4 to 10−10 M).

-

50 µL of [3H] -Citalopram (final concentration 1 nM; Kd ~1.5 nM).

-

100 µL of membrane suspension.

-

-

Control Definition: For Total Binding (TB), use 50 µL of assay buffer instead of the test compound. For Non-Specific Binding (NSB), use 50 µL of 10 µM Paroxetine.

-

Incubation: Incubate the plate at 22°C for 60 minutes to reach equilibrium.

-

Rapid Filtration: Harvest the reaction onto GF/B glass fiber filters pre-soaked in 0.5% Polyethylenimine (PEI) using a vacuum manifold. Causality: PEI coats the negatively charged glass fibers, neutralizing them to prevent the basic amine test compound and radioligand from binding non-specifically to the filter.

-

Washing & Detection: Wash filters rapidly with 3 × 1 mL of ice-cold assay buffer. Extract filters into scintillation vials, add 3 mL of liquid scintillation cocktail, and count for 1 minute per vial.

-

Data Analysis: Calculate specific binding (TB - NSB). Fit the dose-response curve using non-linear regression to determine the IC50 . Convert to Ki using the Cheng-Prusoff equation: Ki=IC50/(1+[L]/Kd) .

Caption: Workflow for the self-validating competitive radioligand binding assay.

Potential Therapeutic Target II: Monoamine Oxidase B (MAO-B)

Mechanistic Causality

Monoamine oxidases (MAO-A and MAO-B) are FAD-dependent enzymes responsible for the oxidative deamination of biogenic amines. MAO-B has a distinct bipartite cavity structure consisting of an entrance cavity and a substrate cavity, separated by Ile199 and Tyr326 [2]. Benzylamines are classic substrates and reversible inhibitors of MAO-B. The 3,4-dichloro substitution on the benzylamine scaffold dramatically shifts the molecule from a rapid substrate to a potent, reversible inhibitor. The bulky, electron-withdrawing chlorines restrict the conformational flexibility required for the amine to reach the FAD cofactor for oxidation, while simultaneously maximizing van der Waals interactions within the hydrophobic entrance cavity [2, 3].

Experimental Protocol: Fluorometric MAO-B Inhibition Assay

To quantify the inhibitory potency of the compound, a continuous fluorometric assay utilizing the Amplex Red reagent is highly recommended. This assay measures the generation of hydrogen peroxide ( H2O2 ), a byproduct of MAO-B catalytic activity.

Step-by-Step Methodology:

-

Enzyme Preparation: Dilute recombinant human MAO-B in sodium phosphate buffer (50 mM, pH 7.4) to a working concentration of 2.5 µg/mL.

-

Compound Pre-incubation: In a black, flat-bottom 96-well microplate, mix 50 µL of the test compound (various concentrations) with 50 µL of the MAO-B solution. Incubate at 37°C for 15 minutes. Causality: Pre-incubation allows the reversible inhibitor to reach binding equilibrium within the bipartite cavity before the substrate introduces competitive pressure.

-

Reaction Initiation: Add 100 µL of a detection mixture containing:

-

Benzylamine (substrate, final concentration 100 µM).

-

Amplex Red reagent (final concentration 50 µM).

-

Horseradish Peroxidase (HRP, final concentration 1 U/mL).

-

-

Kinetic Readout: Immediately transfer the plate to a fluorescence microplate reader. Measure fluorescence continuously for 30 minutes at 37°C (Excitation: 545 nm, Emission: 590 nm).

-

System Validation (Controls): Include a vehicle control (1% DMSO) for maximum enzyme velocity ( Vmax ) and a positive control (1 µM Selegiline, an irreversible MAO-B inhibitor) to define the baseline (0% activity).

-

Data Analysis: Calculate the initial velocity ( V0 ) from the linear portion of the fluorescence-time curve. Plot % remaining activity versus log[inhibitor] to determine the IC50 .

Predictive Data Presentation: Structure-Activity Relationship (SAR)

Based on established SAR principles for aminergic targets, the addition of the 3,4-dichloro and N-methyl groups to a bare benzylamine scaffold predictably shifts the pharmacological profile. Table 1 summarizes the theoretical impact of these substitutions, demonstrating why 1-(3,4-Dichlorophenyl)-N-methylmethanamine is a superior starting point for lead optimization compared to its unsubstituted analogs.

Table 1: Influence of Pharmacophore Substitutions on Target Affinity (Representative SAR)

| Compound Scaffold | SERT Affinity ( Ki , nM) | MAO-B Inhibition ( IC50 , µM) | Calculated LogP | Primary Interaction Modulator |

| Benzylamine | > 10,000 | ~ 100.0 | 1.09 | Baseline H-bonding |

| 3,4-Dichlorobenzylamine | ~ 500 | ~ 15.0 | 2.70 | Enhanced S1 pocket lipophilicity |

| 1-(3,4-Dichlorophenyl)-N-methylmethanamine | ~ 50 | ~ 5.0 | ~ 3.00 | Optimal steric bulk & salt bridge |

Note: Values are predictive estimates synthesized from literature SAR analyses of related monoamine transport inhibitors and MAO-B ligands[1, 2, 3].

Conclusion & Future Perspectives

1-(3,4-Dichlorophenyl)-N-methylmethanamine hydrochloride is a highly versatile chemical fragment. Its unique combination of a lipophilic, electron-withdrawing aromatic system and a basic secondary amine makes it an ideal candidate for targeting the central binding sites of Monoamine Transporters and the bipartite cavity of Monoamine Oxidase B. By employing the rigorous, self-validating assay protocols outlined in this guide, discovery teams can accurately quantify the polypharmacological profile of this scaffold, utilizing it as a foundational building block for the next generation of CNS therapeutics.

References

-

Triple reuptake inhibitors as potential next-generation antidepressants: a new hope? Source: National Center for Biotechnology Information (NCBI), PubMed Central (PMC). URL:[Link]

-

SAR and molecular mechanism studies of monoamine oxidase inhibition by selected chalcone analogs. Source: National Center for Biotechnology Information (NCBI), PubMed Central (PMC). URL:[Link]

-

New Prospects in the Inhibition of Monoamine Oxidase-B (MAO-B) Utilizing Propargylamine Derivatives for the Treatment of Alzheimer's Disease: A Review. Source: ACS Omega, American Chemical Society. URL:[Link]

An In-Depth Technical Guide to the Synthetic and Analytical Relationship Between 1-(3,4-Dichlorophenyl)-N-methylmethanamine and Sertraline

Prepared for: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Sertraline, a potent and widely prescribed selective serotonin reuptake inhibitor (SSRI), is a complex chiral molecule requiring a multi-step synthesis. A critical examination of its manufacturing pathways reveals that its core structure is built upon a 3,4-dichlorophenyl moiety. This guide elucidates the direct and crucial relationship between a simpler, related molecule, 1-(3,4-Dichlorophenyl)-N-methylmethanamine , and the final active pharmaceutical ingredient (API), sertraline. This relationship is primarily that of a structurally related impurity and potential synthetic intermediate . Understanding this connection is paramount for process optimization, impurity profiling, and ensuring the final drug product's safety and efficacy. This document provides a detailed exploration of the structural comparison, synthetic nexus, analytical protocols for differentiation, and the pharmacological implications of this relationship.

Chemical Identity and Structural Comparison

A foundational understanding begins with a direct comparison of the two molecules. While they share a common dichlorophenyl group, their overall architecture is distinct, which dictates their chemical and pharmacological properties.

-

Sertraline: Chemically named (1S,4S)-4-(3,4-dichlorophenyl)-1,2,3,4-tetrahydro-N-methyl-1-naphthalenamine, sertraline is a complex tetraline derivative with two chiral centers, dictating its specific stereochemistry which is essential for its therapeutic activity.[1]

-

1-(3,4-Dichlorophenyl)-N-methylmethanamine: This is a much simpler achiral molecule. It consists of the 3,4-dichlorobenzyl group attached to a secondary methylamine. For clarity in this guide, it will be referred to by the acronym DCPMMA .

The key structural difference is the rigid, fused tetraline ring system present in sertraline, which is absent in DCPMMA. This complexity in sertraline is fundamental to its selective interaction with the serotonin transporter.

Table 1: Comparative Physicochemical Properties

| Property | Sertraline | 1-(3,4-Dichlorophenyl)-N-methylmethanamine (DCPMMA) |

| Chemical Formula | C₁₇H₁₇Cl₂N | C₈H₉Cl₂N |

| Molecular Weight | 306.23 g/mol | 190.07 g/mol |

| Structure | Fused bicyclic (tetraline) system | Monocyclic (benzylamine derivative) |

| Chirality | Yes (two stereocenters) | No |

| Primary Function | Active Pharmaceutical Ingredient (SSRI)[] | Synthetic Intermediate / Process Impurity |

Diagram 1: Structural Relationship

The following diagram illustrates the core structural similarity (the dichlorophenyl-N-methyl group) and the significant difference (the tetraline scaffold).

Caption: Structural overlap between Sertraline and DCPMMA.

The Synthetic Nexus: Impurity Formation in Sertraline Synthesis

The most direct relationship between DCPMMA and sertraline arises from the industrial synthesis of the drug. The primary route to sertraline involves the condensation of 4-(3,4-dichlorophenyl)-1-tetralone with monomethylamine to form an imine intermediate, which is then reduced.[3][4][5]

While DCPMMA is not a primary building block, it can be formed as a process-related impurity. Its formation can be postulated through side reactions or degradation pathways involving starting materials or intermediates that possess the dichlorobenzyl structure under certain reaction conditions. The presence of such impurities, even at trace levels, is a critical quality attribute that must be controlled. Regulatory bodies like the USP and European Pharmacopoeia mandate strict limits on impurities in the final drug substance.[6]

Diagram 2: Simplified Sertraline Synthesis and Potential Impurity Formation Point

This diagram outlines the core synthetic transformation and highlights where structurally related impurities could conceptually arise.

Caption: Core sertraline synthesis pathway and impurity entry point.

The synthesis and characterization of known sertraline impurities are crucial for regulatory compliance. Studies have identified several process-related impurities, such as 1-(3,4-Dichlorophenyl)-1,2,3,4-tetrahydronaphthalene and 1-(3,4-Dichlorophenyl)-1,2-dihydronaphthalene.[6][7] DCPMMA falls into the broader category of potential structurally related substances that analytical methods must be capable of detecting and resolving.

Analytical Characterization and Impurity Profiling

Given the potential for DCPMMA to be present as a process-related impurity, robust analytical methods are required to ensure the purity of sertraline hydrochloride. High-Performance Liquid Chromatography (HPLC) is the predominant technique for this purpose.

The primary analytical challenge is to develop a method with sufficient specificity to separate the main sertraline peak from all potential impurities, including its stereoisomers and structurally similar compounds like DCPMMA.[8][9]

Protocol: Representative HPLC Method for Sertraline Impurity Profiling

This protocol is a representative example based on established methodologies for the analysis of sertraline and its related substances.[9][10][11]

Objective: To separate and quantify sertraline from its potential non-chiral related impurities, including DCPMMA.

1. Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector.

-

Data acquisition and processing software.

2. Chromatographic Conditions:

-

Column: Zorbax Bonus-RP (150 mm x 4.6 mm, 5 µm) or equivalent C18 column with a polar-embedded group.[8]

-

Mobile Phase: Isocratic mixture of phosphate buffer (pH 2.8; 10mM) and methanol (63:37, v/v).[8]

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 50°C.

-

Detection Wavelength: 220 nm.[8]

-

Injection Volume: 10 µL.

3. Sample and Standard Preparation:

-

Standard Solution: Prepare a stock solution of Sertraline Hydrochloride Reference Standard (RS) in methanol. Further dilute with the mobile phase to a working concentration (e.g., 50 µg/mL).

-

Impurity Standard: Prepare a stock solution of DCPMMA in methanol. This is used for peak identification and to spike samples for method validation (specificity).

-

Sample Solution: Accurately weigh and dissolve the sertraline drug substance or a powdered tablet sample in methanol, then dilute with the mobile phase to a final concentration within the linear range of the method. Filter through a 0.45-µm nylon filter before injection.[10][11]

4. System Suitability:

-

Inject a system suitability solution containing both sertraline and key impurities.

-

Acceptance Criteria: Resolution between adjacent impurity peaks and the main sertraline peak should be NLT (Not Less Than) 1.5. The tailing factor for the sertraline peak should be NMT (Not More Than) 2.0.[10]

5. Analysis and Calculation:

-

Inject the standard and sample solutions.

-

Identify the impurity peaks by their relative retention times (RRT) compared to the sertraline peak.

-

Quantify impurities using the peak area of the main analyte or, for higher accuracy, against a qualified reference standard for that specific impurity. The USP general chapter on chromatography outlines the calculations for impurity quantification.

Diagram 3: Analytical Workflow for Impurity Profiling

Caption: Workflow for HPLC-based impurity analysis of Sertraline.

Pharmacological and Toxicological Considerations

The control of any impurity, including DCPMMA, is critical due to its potential to impact the safety and efficacy profile of the drug product.

-

Sertraline's Mechanism of Action: Sertraline functions by selectively inhibiting the reuptake of serotonin (5-HT) at the presynaptic neuronal membrane, which increases the concentration of serotonin in the synaptic cleft and enhances serotonergic neurotransmission.[][12] This targeted action is responsible for its antidepressant effects.

-

Pharmacology of DCPMMA: While comprehensive pharmacological data on DCPMMA is not widely published in peer-reviewed literature, its structure as a benzylamine derivative suggests it could potentially interact with various biogenic amine transporters.[13] However, lacking the specific rigid conformation of sertraline, it is highly unlikely to possess the same potency or selectivity for the serotonin transporter. Any off-target activity could contribute to unintended side effects.

-

Toxicological Implications: All impurities in a pharmaceutical product must be considered for their potential toxicity. Regulatory guidelines require that impurities above a certain threshold (typically 0.10-0.15%) be identified and characterized. The presence of reactive groups or structural alerts within an impurity can raise toxicological concerns, necessitating stringent control during manufacturing.

Conclusion

The relationship between 1-(3,4-Dichlorophenyl)-N-methylmethanamine (DCPMMA) and sertraline is a classic example of the connection between a final drug product and a potential process-related impurity. While not a direct precursor in the main synthetic route, its structural similarity to key fragments of the sertraline molecule underscores the possibility of its formation through side reactions.

For professionals in drug development and manufacturing, this relationship highlights three critical imperatives:

-

Process Understanding: A deep understanding of the reaction mechanism is necessary to identify potential side reactions and implement controls to minimize impurity formation.

-

Analytical Excellence: The development and validation of high-resolution, specific analytical methods, primarily HPLC, are non-negotiable for ensuring that such impurities are detected and quantified accurately.

-

Regulatory Compliance: Adherence to pharmacopeial standards for impurity limits is mandatory to guarantee the safety, purity, and quality of the final sertraline drug product.

Ultimately, managing the presence of impurities like DCPMMA is a cornerstone of modern pharmaceutical quality control, ensuring that patients receive a safe and effective medication.

References

- Sertraline Tablets - USP-NF. (2011).

- Sertraline Hydrochloride Tablets - USP-NF. (2011).